![molecular formula C10H13F2NO B15237438 (1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15237438.png)
(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound in medicinal chemistry and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL typically involves the stereoselective reduction of a precursor ketone followed by amination. One common method is the reductive amination of 1-hydroxy-1-phenylpropan-2-one using methylamine in the presence of a platinum catalyst . The reaction conditions, such as temperature and solvent, play a crucial role in determining the stereoselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-methylamino-1-phenylpropan-1-ol: This compound has a similar structure but differs in the stereochemistry and the presence of a methylamino group.
(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]propan-2-OL: This compound features a fluorine atom in addition to the difluoromethyl group.
Uniqueness
The unique combination of the difluoromethyl group and the specific stereochemistry of (1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL imparts distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C10H13F2NO |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1 |
Clé InChI |
CQTJIMJWTQPZLP-MUWHJKNJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC=C(C=C1)C(F)F)N)O |
SMILES canonique |
CC(C(C1=CC=C(C=C1)C(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
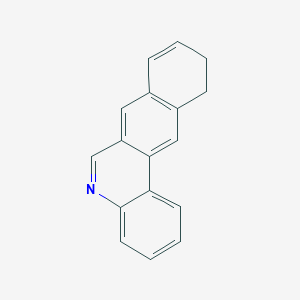
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
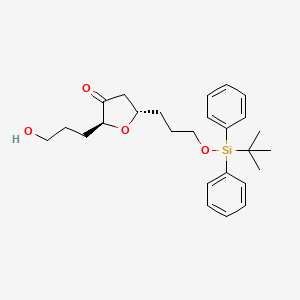
![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
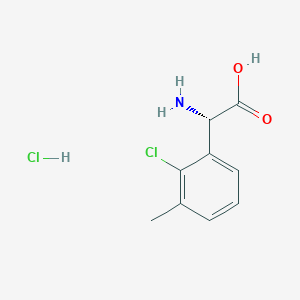
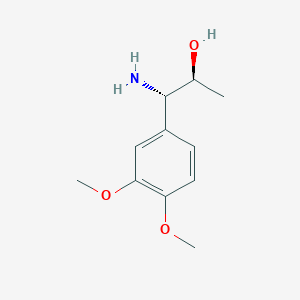

![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
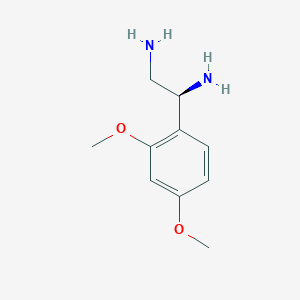
![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
![4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237430.png)
![(1R,4R)-4-Methoxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B15237436.png)
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)
